molecular formula C10H15N3O5 B595430 5-Methylisocytidine CAS No. 159639-80-2

5-Methylisocytidine

Cat. No. B595430
CAS RN: 159639-80-2
M. Wt: 257.246
InChI Key: JUFWRFOUTDSMSO-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisocytidine is a modified nucleoside derived from 5-methylcytosine . It is found in ribonucleic acids of animal, plant, and bacterial origin .


Synthesis Analysis

Oligonucleotides containing 2′-O-methylated 5-methylisocytidine and 2′-O-propargyl-5-methylisocytidine as well as the non-functionalized 5-methyl-2′-deoxyisocytidine were synthesized . N2-Substituted 5-methylisocytidine derivatives were synthesized from S2-methyl-2-thiothymine .


Molecular Structure Analysis

5-Methylisocytidine is a chemical analogue of the nucleoside cytidine, which is present in DNA and RNA . It forms a non-natural base pair in duplex nucleic acids with base pairing specificity orthogonal to the natural nucleobase pairs .


Chemical Reactions Analysis

Oligonucleotides containing 2′-O-methylated 5-methylisocytidine and 2′-O-propargyl-5-methylisocytidine as well as the non-functionalized 5-methyl-2′-deoxyisocytidine were synthesized . MALDI-TOF mass spectra of oligonucleotides containing 1b are susceptible to a stepwise depyrimidination .


Physical And Chemical Properties Analysis

5-Methylisocytidine has a molar mass of 257.246 g·mol−1 . Oligonucleotides incorporating 2′-O-alkylated nucleosides are stable, as supported by acid catalyzed hydrolysis experiments performed on nucleosides in solution .

Scientific Research Applications

  • Use in Personalizing Patient Care

    2'-deoxy-5-methylisocytidine is utilized in assays for personalizing care of patients with HIV, hepatitis C, and other infectious agents. Its analog, 2'-deoxy-1-methylpseudocytidine, has been developed due to the chemical instability of 2'-deoxy-5-methylisocytidine (Kim, Leal, & Benner, 2009).

  • DNA Methylation Inhibition in Cancer Therapy

    The deoxycytidine analog 5-aza-2'-deoxycytidine (5-azadCyd) is widely used as a DNA methylation inhibitor. It induces gene expression and cellular differentiation, and has been employed in treating certain human cancers (Jüttermann, Li, & Jaenisch, 1994).

  • Inhibition of DNA Methylation in Epigenetic Silencing

    5-Azacytidine and 5-aza-2′-deoxycytidine are used to demonstrate correlations between loss of methylation in gene regions and activation of associated genes. This has implications for cancer therapy where epigenetic silencing of critical regulatory genes occurs (Christman, 2002).

  • Influence on Cellular Differentiation and DNA Methylation

    Cytidine analogs like 5-azacytidine (5-aza-CR) induce changes in the differentiated state of cultured cells and inhibit the methylation of newly synthesized DNA, affecting cellular phenotypes (Jones & Taylor, 1980).

  • Pharmacokinetic and Pharmacodynamic Analysis in Cancer Therapy

    5-Aza-2′-deoxycytidine (decitabine) is used in myelodysplastic syndrome (MDS) treatment and investigated for acute myeloid leukemia (AML) and other malignancies. It reactivates tumor suppressor genes silenced by aberrant DNA methylation (Karahoca & Momparler, 2013).

  • Role in Fatty Liver Disease Mediated by DNA Methylation

    5-Aza-2'‐deoxycytidine (5‐Aza‐CdR) and curcumin can reverse the effects of DNA methylation of the PPAR‐α gene in non‐alcoholic fatty liver disease (NAFLD) both in vivo and in vitro (Li et al., 2018).

Mechanism of Action

Azacitidine, a chemical analogue of 5-Methylisocytidine, is thought to have antineoplastic activity via two mechanisms – at low doses, by inhibiting of DNA methyltransferase, causing hypomethylation of DNA, and at high doses, by its direct cytotoxicity to abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA, resulting in cell death .

Safety and Hazards

The safety data sheet for 2’-DEOXY-5-METHYLISOCYTIDINE suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The development of novel nucleoside analogues for the formation of triplex DNA containing pyrimidine–purine inversion sites has been a challenging field . The design and synthesis of non-natural nucleoside analogues, N-substituted-2′-deoxy-5-methylisocytidine derivatives, and their evaluation for triplex formation are areas of ongoing research .

properties

IUPAC Name

2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFWRFOUTDSMSO-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.